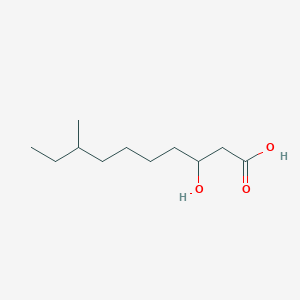

3-Hydroxy-8-methyldecanoic acid

CAS No.: 62675-80-3

Cat. No.: VC18870907

Molecular Formula: C11H22O3

Molecular Weight: 202.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62675-80-3 |

|---|---|

| Molecular Formula | C11H22O3 |

| Molecular Weight | 202.29 g/mol |

| IUPAC Name | 3-hydroxy-8-methyldecanoic acid |

| Standard InChI | InChI=1S/C11H22O3/c1-3-9(2)6-4-5-7-10(12)8-11(13)14/h9-10,12H,3-8H2,1-2H3,(H,13,14) |

| Standard InChI Key | WRODZWONXSGQFZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CCCCC(CC(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Hydroxy-8-methyldecanoic acid (C₁₁H₂₂O₃) features a decanoic acid backbone modified with two functional groups: a hydroxyl (-OH) moiety at C3 and a methyl (-CH₃) branch at C8. This configuration introduces steric hindrance and polarity, influencing its solubility and reactivity. The IUPAC name derives from the parent decanoic acid, with substituents numbered from the carboxylic acid terminus.

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogous hydroxy fatty acids exhibit predictable trends:

| Property | Value (Estimated) | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₁H₂₂O₃ | Structural derivation |

| Molecular Weight | 202.29 g/mol | Calculated from formula |

| Boiling Point | ~290–310°C | Comparison to C10 fatty acids |

| Water Solubility | Low (hydrophobic tail) | Hydroxyl group enhances polarity |

The methyl branch at C8 reduces crystallinity compared to linear analogs, potentially lowering melting points and enhancing fluidity in biological membranes .

Synthesis and Production Methods

Chemical Synthesis Pathways

Recent advances in green chemistry have revolutionized the production of hydroxylated fatty acids. A seven-step synthetic route developed for (R)-3-hydroxydecanoic acid offers a template for 3-hydroxy-8-methyldecanoic acid synthesis :

-

Levoglucosenone Derivatization: Cellulose-derived levoglucosenone undergoes oxa-Michael addition to form hydrated intermediates.

-

Baeyer–Villiger Oxidation: Hydrogen peroxide-mediated oxidation introduces lactone rings, preserved via ethanolysis.

-

Cross-Metathesis Homologation: Grubbs II-catalyzed reactions with alkenes (e.g., hept-1-ene) extend carbon chains.

Biotechnological Production

Microbial biosynthesis using engineered Pseudomonas or Delftia strains presents an alternative. These organisms metabolize glucose into hydroxy fatty acids via β-oxidation pathways, though methyl branch incorporation requires tailored enzyme systems.

Reactivity and Chemical Transformations

Oxidation Reactions

The C3 hydroxyl group is susceptible to oxidation. Under acidic conditions with KMnO₄, it forms 3-keto-8-methyldecanoic acid, a potential precursor for ketone-based polymers .

Esterification and Derivatization

Reaction with acetic anhydride yields acetylated derivatives, enhancing lipid solubility for pharmaceutical applications. Tosylation at the hydroxyl group enables nucleophilic substitutions, facilitating drug conjugate synthesis .

Industrial and Biomedical Applications

Biosurfactants and Green Materials

Rhamnolipids—a class of biosurfactants—incorporate 3-hydroxy fatty acids as structural components. The methyl branch in 3-hydroxy-8-methyldecanoic acid could improve micelle stability, making it valuable for:

-

Bioremediation of oil spills

-

Nanoemulsions in drug delivery

Agricultural Elicitors

Hydroxy fatty acids prime plant immune responses. Field trials with (R)-3-hydroxydecanoic acid demonstrated 50% reduction in pesticide use, suggesting similar potential for the 8-methyl variant .

Mechanistic Insights and Biological Activity

mTORC1 Pathway Modulation

Structural analogs inhibit mTORC1, a regulator of cell growth and autophagy. The hydroxyl and methyl groups may enhance binding to FKBP12-rapamycin binding domains, offering therapeutic avenues for cancer and neurodegeneration .

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Impact on Properties |

|---|---|---|

| 3-Methyldecanoic acid | Lacks hydroxyl group | Reduced solubility, reactivity |

| (R)-3-Hydroxydecanoic | Linear C10 chain | Higher crystallinity |

The 8-methyl branch in 3-hydroxy-8-methyldecanoic acid disrupts molecular packing, enhancing fluidity in lipid bilayers compared to linear analogs .

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Multi-step routes hinder large-scale production.

-

Data Gaps: Thermodynamic properties and toxicology profiles remain uncharacterized.

Emerging techniques like enzyme engineering and flow chemistry could address these barriers, enabling cost-effective manufacturing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume